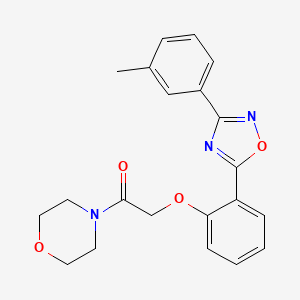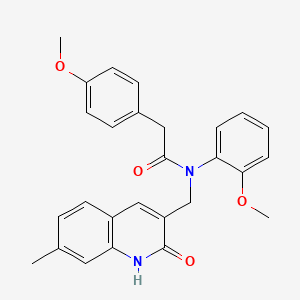
N-(2-ethoxy-5-(N-(3-hydroxypropyl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-5-(N-(3-hydroxypropyl)sulfamoyl)phenyl)benzamide, also known as EHPB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. EHPB is a synthetic compound that was first synthesized in 2008 and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxy-5-(N-(3-hydroxypropyl)sulfamoyl)phenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxy-5-(N-(3-hydroxypropyl)sulfamoyl)phenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound may be able to inhibit the growth and proliferation of cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethoxy-5-(N-(3-hydroxypropyl)sulfamoyl)phenyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound has been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxy-5-(N-(3-hydroxypropyl)sulfamoyl)phenyl)benzamide. One future direction is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, this compound could be studied for its potential use in combination with other cancer therapies to enhance their effectiveness. Further research could also be conducted to explore the potential diagnostic applications of this compound in cancer.
Synthesemethoden
N-(2-ethoxy-5-(N-(3-hydroxypropyl)sulfamoyl)phenyl)benzamide is a synthetic compound that can be synthesized using a multistep process. The synthesis of this compound involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-hydroxypropylamine, followed by reduction of the nitro group to an amino group. The resulting amine is then coupled with 2-chlorobenzoyl chloride to form this compound.
Eigenschaften
IUPAC Name |
N-[2-ethoxy-5-(3-hydroxypropylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-2-25-17-10-9-15(26(23,24)19-11-6-12-21)13-16(17)20-18(22)14-7-4-3-5-8-14/h3-5,7-10,13,19,21H,2,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXDIVAKHBRWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCO)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




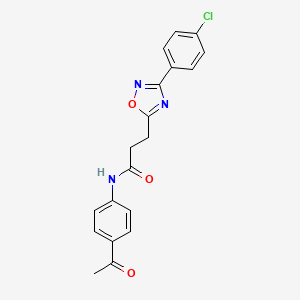
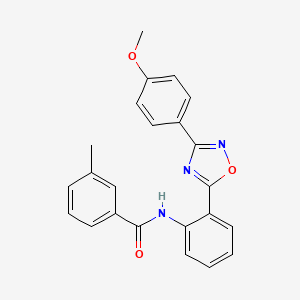
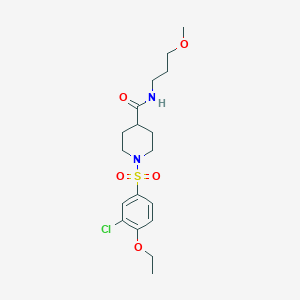
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)


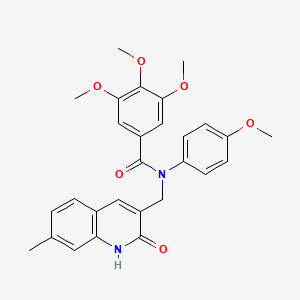
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
